molecular formula C10H16O B8470327 5-(1-Cyclopentenyl)pentan-2-one

5-(1-Cyclopentenyl)pentan-2-one

Cat. No.: B8470327
M. Wt: 152.23 g/mol
InChI Key: KBSPSKDTOFIEFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Cyclopentenyl)pentan-2-one is a cyclic ketone featuring a cyclopentenyl substituent at the fifth carbon of a pentan-2-one backbone. This compound is notable for its applications in organic synthesis, particularly in the preparation of heterocyclic derivatives (e.g., indoles, furans, and thiophenes) . Its synthesis typically involves catalytic coupling or cyclization reactions, achieving high yields (88–98%) and excellent isomer purity (GC ratios up to 127:1) .

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

5-(cyclopenten-1-yl)pentan-2-one

InChI

InChI=1S/C10H16O/c1-9(11)5-4-8-10-6-2-3-7-10/h6H,2-5,7-8H2,1H3

InChI Key

KBSPSKDTOFIEFA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC1=CCCC1

Origin of Product

United States

Comparison with Similar Compounds

Cyclopentenyl and Cycloalkyl Derivatives

Compound Name Substituents/Modifications Synthesis Yield Selectivity (dr/ee) Key Applications Reference
5-(1-Cyclopentenyl)pentan-2-one Cyclopentenyl group at C5 88–98% GC isomer ratio 100:0–127:1 Precursor for heterocycles (indoles, thiophenes)
5-((1R,2S)-2-((R)-1-hydroxy-3-phenylpropyl)cyclohexyl)pentan-2-one (6c) Cyclohexyl, hydroxyl, phenyl groups 74% >20:1 dr, >99% ee Chiral intermediates in stereotriad synthesis
5-((1R,2S)-2-((R)-1-hydroxy-3-phenylpropyl)cycloheptyl)pentan-2-one (6d) Cycloheptyl, hydroxyl, phenyl groups 77% >20:1 dr, >99% ee Chiral intermediates in stereotriad synthesis

Key Observations :

  • The cyclopentenyl derivative exhibits superior isomer purity compared to cyclohexyl/heptyl analogs, likely due to reduced steric hindrance during synthesis .
  • Cyclohexyl/heptyl derivatives show exceptional stereoselectivity (>99% ee), making them valuable in asymmetric catalysis .

Aromatic and Heteroaromatic Derivatives

Compound Name Substituents/Modifications Synthesis Yield Selectivity (dr/ee) Key Applications Reference
5-(o-Tolyl)pentan-2-one (13) o-Tolyl group at C5 92% N/A Wacker oxidation studies
5-(1-Cyclopentenyl)furan-2-carbaldehyde Cyclopentenyl + furan moiety 89% GC isomer ratio 100:0 Building block for bioactive molecules
2-Acetyl-5-(1-cyclopentenyl)thiophene Cyclopentenyl + thiophene moiety 88% GC isomer ratio 100:0 Material science applications

Key Observations :

  • Aromatic substituents (e.g., o-tolyl) enable high-yield syntheses via oxidation but lack stereochemical complexity .
  • Heteroaromatic derivatives (furan, thiophene) retain the cyclopentenyl group's isomer purity, suggesting broad compatibility in functionalization .

Amino-Substituted Derivatives

Compound Name Substituents/Modifications Synthesis Yield Selectivity (dr/ee) Key Applications Reference
5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one (27) Ethyl, hydroxyethyl amino groups Not reported N/A Intermediate in antimalarial drug (hydroxychloroquine) synthesis
5-(Diethylamino)pentan-2-one Diethylamino group 20% N/A Low-yield model for amine alkylation

Key Observations :

  • Amino-substituted derivatives are critical in pharmaceutical synthesis but often require protection-deprotection strategies, lowering efficiency .
  • Bulky amine groups (e.g., diethylamino) reduce yields compared to smaller substituents .

Halogenated and Functionalized Cyclopentanones

Compound Name Substituents/Modifications Synthesis Yield Selectivity (dr/ee) Key Applications Reference
5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one Chlorophenyl, dimethyl groups Not reported N/A Potential agrochemical intermediate
5-(2-Methyl-1,3-dioxolan-2-yl)pentan-2-one Dioxolane ring Not reported N/A Specialty solvent or stabilizer

Key Observations :

  • Halogenation introduces reactivity for cross-coupling but complicates purification .
  • Functional groups like dioxolane enhance stability but limit further derivatization .

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